molecular formula C22H34N2O2 B5532924 N-(1-cyclopentyl-4-piperidinyl)-3-(3-hydroxy-3-methylbutyl)benzamide

N-(1-cyclopentyl-4-piperidinyl)-3-(3-hydroxy-3-methylbutyl)benzamide

Cat. No. B5532924
M. Wt: 358.5 g/mol
InChI Key: GLYWKLPYSOZYAY-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of piperidine derivatives, including compounds similar to N-(1-cyclopentyl-4-piperidinyl)-3-(3-hydroxy-3-methylbutyl)benzamide, often involves complex reactions designed to enhance specific chemical activities. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated the importance of substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups to significantly enhance activity (Sugimoto et al., 1990). Another synthetic pathway highlighted is the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, leading to the formation of pyrroles, indicating the versatility of synthetic strategies for benzamide derivatives (Browne et al., 1981).

Molecular Structure Analysis The structural analysis of piperidine derivatives like this compound is crucial for understanding their chemical behavior and potential applications. X-ray crystallography has been used to confirm the E-isomer configuration of related compounds, illustrating the importance of molecular structure in determining chemical properties and activities (Browne et al., 1981).

Chemical Reactions and Properties Piperidine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the radical cyclization of amino aldehydes to form hydroxy pyrrolidines and piperidines showcases the reactivity of these compounds under specific conditions (Parsons & Pettifer, 1997).

Physical Properties Analysis The physical properties of this compound and related compounds are influenced by their molecular structure. The crystal structures of benzamide derivatives, determined by X-ray crystallography, provide insights into their potential interactions with biological targets, such as allosteric modulators of receptors (Wu et al., 2014).

Chemical Properties Analysis The chemical properties of these compounds, including their reactivity and interaction with biological molecules, are key to their potential applications. For instance, the synthesis and evaluation of novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides highlight their potential as colonic prokinetic agents, indicating the broad utility of these compounds in various chemical and biological contexts (Harada et al., 2002).

properties

IUPAC Name

N-(1-cyclopentylpiperidin-4-yl)-3-(3-hydroxy-3-methylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2/c1-22(2,26)13-10-17-6-5-7-18(16-17)21(25)23-19-11-14-24(15-12-19)20-8-3-4-9-20/h5-7,16,19-20,26H,3-4,8-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYWKLPYSOZYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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